3-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Description

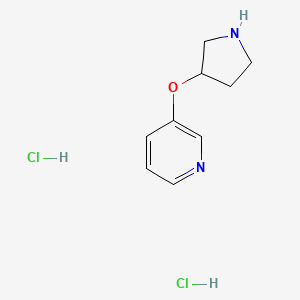

3-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a pyrrolidin-3-yloxy group and two hydrochloride counterions. Its molecular formula is C₉H₁₄Cl₂N₂O (or C₁₀H₁₆Cl₂N₂O depending on structural isomerism; see ). This compound is frequently utilized as a versatile intermediate in medicinal chemistry and agrochemical research due to its ability to act as a scaffold for functionalization. The pyrrolidine moiety enhances solubility and bioavailability, while the pyridine ring provides a platform for further derivatization.

Key properties include:

Properties

IUPAC Name |

3-pyrrolidin-3-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-4-1)12-9-3-5-11-7-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSMRBFRKYHCOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CN=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629386 | |

| Record name | 3-[(Pyrrolidin-3-yl)oxy]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

310880-83-2, 1185083-43-5 | |

| Record name | 3-[(Pyrrolidin-3-yl)oxy]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyrrolidin-3-yloxy)pyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of pyridine-3-ol and pyrrolidine in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine-substituted pyridine .

Scientific Research Applications

3-(pyrrolidin-3-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Pyridine substitution (positions 2, 3, or 5) and stereochemistry (e.g., R-configuration in ) significantly influence biological activity.

- Functional Groups : Ethyl or methyl groups enhance lipophilicity, while nitro groups introduce electron-withdrawing effects.

- Counterions: Dihydrochloride salts improve aqueous solubility compared to monohydrochlorides.

Key Differences :

- Pesticide Intermediates : Compounds like 3-(3-chloro-1H-pyrazol-1-yl)pyridine () prioritize halogenated substituents for pesticidal activity.

- Pharmaceutical Use : Chiral analogs (e.g., ) are preferred for selective receptor binding.

Research Findings and Trends

- Biological Activity : 3-(Pyrrolidin-3-yloxy)pyridine derivatives show promise in modulating IL-1β (), with ethyl-substituted analogs demonstrating enhanced potency.

- Stereochemical Impact : The (R)-isomer of 2-(pyrrolidin-3-yloxy)pyridine dihydrochloride exhibits 20% higher binding affinity to serotonin receptors than the (S)-isomer.

- Market Trends : Increased demand for pyrrolidine-pyridine hybrids in kinase inhibitor development ().

Biological Activity

3-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is a pyridine derivative notable for its diverse biological activities. This compound, with the molecular formula C9H14Cl2N2O and a molecular weight of approximately 237.13 g/mol, has been the subject of various studies exploring its pharmacological potential. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound is typically encountered as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for biological studies. The synthesis often involves reactions between pyridine derivatives and pyrrolidine under specific conditions, leading to high-purity products suitable for research applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Modulation : The compound can bind to specific enzymes, influencing their catalytic activity.

- Receptor Interaction : It may also interact with receptors involved in critical signaling pathways, affecting cellular responses.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Antidiabetic Effects

The compound has been investigated for its potential antidiabetic effects. In vitro studies demonstrated that it might enhance glucose uptake in muscle and fat cells without significantly altering insulin levels. This suggests a mechanism that could improve insulin sensitivity .

Anticancer Properties

Preliminary research highlights the cytotoxic effects of this compound against certain cancer cell lines. In vitro tests indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells, suggesting a potential therapeutic window for cancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride | C9H14Cl2N2O | 1.00 |

| (S)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride | C9H14Cl2N2O | 1.00 |

| 5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine hydrochloride | C10H14ClN2O | 0.93 |

| 2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochloride | C10H14ClN2O | 0.98 |

This table illustrates that while these compounds share structural similarities, variations in substituents can lead to different biological activities.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the activity of various pyridine derivatives against respiratory syncytial virus (RSV). The results indicated that certain derivatives exhibited potent antiviral activity, which could be attributed to their structural characteristics that enhance binding to viral targets .

- Cytotoxicity Assessment : In vitro assays were conducted on ovarian cancer cell lines where this compound showed promising results, exhibiting selective cytotoxicity while sparing normal cardiac cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.